4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol is a biochemical compound used for proteomics research . It has a molecular formula of C17H20ClNO3 and a molecular weight of 321.8 .
Synthesis Analysis
The synthesis of similar compounds involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method . The raw materials adopted in the production method are easy to obtain, and the synthesis conditions are simple .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular weight (321.8) and molecular formula (C17H20ClNO3) . Detailed properties such as melting point, boiling point, and solubility would require specific experimental data.Scientific Research Applications
Synthesis and Biological Evaluation
4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol and related derivatives have been synthesized and characterized for their potential biological activities. Studies reveal their broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi like Saccharomyces cerevisiae. These compounds also exhibit significant antidiabetic activities, inhibiting enzymes such as α-amylase and α-glucosidase, which are key in the metabolic breakdown of carbohydrates. DNA interaction studies suggest these compounds could serve as potential anticancer agents due to their ability to interact with human DNA, indicating a promising avenue for anticancer therapy development (Rafique et al., 2022).
Antimicrobial and Antifungal Activities
Further research into 4-chloro-2-aminophenol derivatives, including those with methoxy groups, has shown that these compounds possess selective antimicrobial activity, particularly against Staphylococcus epidermidis and Candida albicans. These findings highlight the potential of these compounds in developing new antimicrobial agents, providing a pathway for the treatment of various bacterial and fungal infections (Çinarli et al., 2011).
Corrosion Inhibition
In addition to biological activities, some derivatives have been evaluated for their corrosion inhibition effects, particularly on mild steel in hydrochloric acid solutions. Their efficiency as corrosion inhibitors makes them valuable in industrial applications, especially in protecting metal surfaces in acidic environments. These findings open up new applications for these compounds in chemical engineering and industrial processes (Prabhu et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-chloro-2-[(2,4-diethoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-3-21-14-6-7-15(17(10-14)22-4-2)19-11-12-9-13(18)5-8-16(12)20/h5-10,19-20H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCAZOIEHPYBRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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